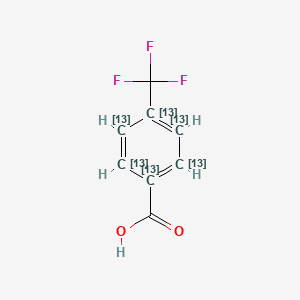
4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a labeled compound where the carbon atoms in the benzoic acid structure are replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process . The presence of the trifluoromethyl group enhances its chemical stability and reactivity, making it a valuable tool in various fields of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-(Trifluoromethyl)benzoyl chloride with a carbon-13 labeled benzoic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can result in a wide range of products depending on the substituent introduced .
Aplicaciones Científicas De Investigación
4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in various analytical techniques to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolism of potential therapeutic agents.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of fluorine chemistry
Mecanismo De Acción
The mechanism of action of 4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its incorporation into chemical and biological systems as a labeled tracer. The carbon-13 isotope allows for precise tracking and quantitation using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The trifluoromethyl group enhances the compound’s stability and reactivity, facilitating its use in various applications .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzoic acid: The unlabeled version of the compound, used in similar applications but without the benefits of carbon-13 labeling.
3-(Trifluoromethyl)benzoic acid: A positional isomer with the trifluoromethyl group in a different location, affecting its reactivity and applications.
4-(Trifluoromethoxy)benzoic acid: Contains a trifluoromethoxy group instead of a trifluoromethyl group, leading to different chemical properties and uses
Uniqueness
4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is unique due to its carbon-13 labeling, which provides enhanced capabilities for tracking and quantitation in scientific research. This makes it particularly valuable in studies requiring precise measurement and analysis of chemical and biological processes .
Propiedades
Fórmula molecular |
C2(13C6)H5F3O2 |
|---|---|
Peso molecular |
196.12 |
Apariencia |
Purity:97% HPLC; 99 atom % 13CBeige solid |
Sinónimos |
α,α,α-Trifluoro-p-toluic acid-13C6, 4-Carboxybenzotrifluoride-13C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















